molecular formula C9H8F4 B1439538 2-(1,1-Difluoropropyl)-1,3-difluorobenzene CAS No. 1138445-44-9

2-(1,1-Difluoropropyl)-1,3-difluorobenzene

Cat. No.: B1439538
CAS No.: 1138445-44-9
M. Wt: 192.15 g/mol
InChI Key: OITQKIWJAPLQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Difluoropropyl)-1,3-difluorobenzene is an organic compound characterized by the presence of both difluoropropyl and difluorobenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,3-difluorobenzene with 1,1-difluoropropyl halides under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of specialized reactors and controlled environments is crucial to manage the reactivity of fluorine and prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoropropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-(1,1-Difluoropropyl)-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1-Difluoropropyl)-1,3-difluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(1,1-Difluoropropyl)-1,4-difluorobenzene
  • 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene

Comparison: Compared to its analogs, 2-(1,1-Difluoropropyl)-1,3-difluorobenzene exhibits unique reactivity and stability due to the specific positioning of fluorine atoms. This positioning can influence the compound’s chemical behavior and interactions with other molecules, making it particularly valuable in certain applications.

Properties

IUPAC Name

2-(1,1-difluoropropyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQKIWJAPLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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